(2R,5R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyloxolane-2-carboxamide
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Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine molecular structure.Chemical Reactions Analysis
Chemical reactions analysis involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and redox reactions.Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as melting point, boiling point, solubility, density, and reactivity.Safety And Hazards
Safety and hazard information for a compound can include its toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are a common source of this information.
Future Directions
Future directions for research on a compound can include potential applications, improvements to its synthesis, or further studies on its properties.
properties
IUPAC Name |
(2R,5R)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-5-methyloxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-3-14(19)18-12-8-10(5-6-11(12)16)17-15(20)13-7-4-9(2)21-13/h3,5-6,8-9,13H,1,4,7H2,2H3,(H,17,20)(H,18,19)/t9-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJYLHCTLMBZDV-NOZJJQNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(=O)NC2=CC(=C(C=C2)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](O1)C(=O)NC2=CC(=C(C=C2)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyloxolane-2-carboxamide |
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